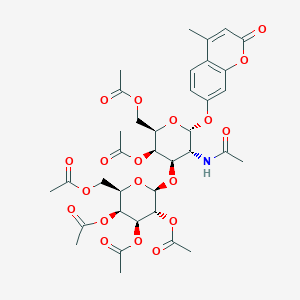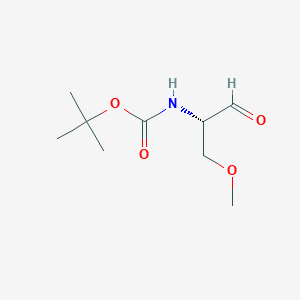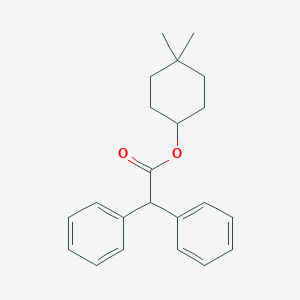![molecular formula C15H19NO6 B141143 3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 149520-06-9](/img/structure/B141143.png)
3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of amino acid derivatives with specific properties is a topic of interest in several studies. For instance, a method for synthesizing a highly fluorescent amino acid derivative using 3-nitro-L-tyrosine and 1H-indole-3-carbaldehyde has been described, resulting in a compound with a high fluorescence quantum yield . Similarly, the synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives has been reported, with these compounds showing significant antibacterial activities against various bacteria . Another study outlines the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate, an orthogonally protected boronic acid analog of aspartic acid . These studies demonstrate the diverse synthetic approaches to modifying amino acid derivatives for enhanced properties and potential applications.
Molecular Structure Analysis
The molecular structure of novel compounds is crucial for understanding their properties and potential applications. The crystal and molecular structure of a new benzoyloxybenzoic acid derivative was determined using X-ray analysis, revealing an unusual dimer shape for mesogens exhibiting nematic and smectic phases . In another study, the molecular structure and vibrational spectra of 3,5-di-tert-butyl-4-hydroxy benzoic acid were investigated using both experimental and theoretical methods, including DFT calculations and IR spectroscopy . These analyses provide insights into the molecular configurations and interactions that contribute to the properties of these compounds.
Chemical Reactions Analysis
The studies provided do not directly address specific chemical reactions involving 3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid. However, the synthesis methods described in the papers suggest a variety of chemical reactions that are used to create amino acid derivatives with specific functional groups and properties . These reactions are essential for the development of compounds with desired biological or physical characteristics.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structures. For example, the study of 3,5-di-tert-butyl-4-hydroxy benzoic acid included an analysis of its vibrational spectra, NMR, UV-Vis absorption, electrostatic potential surface (MEP), and non-linear optical properties, providing a comprehensive understanding of its characteristics . The liquid crystalline properties of certain benzoyloxybenzoic acids were also investigated, demonstrating their behavior at high temperatures . These properties are critical for the potential application of these compounds in various fields, including materials science and pharmaceuticals.
Aplicaciones Científicas De Investigación
Synthesis of Thiadiazole Derivatives : Amit A. Pund et al. (2020) reported the synthesis of new compounds from a starting material closely related to the specified compound. These compounds were evaluated for their antimicrobial activities, with several showing strong activities against tested microorganisms (Pund et al., 2020).
Neuroexcitant Analogue Synthesis : H. Pajouhesh et al. (2000) described the enantioselective synthesis of neuroexcitant analogues using a derivative of the compound. These analogues relate to neurological research (Pajouhesh et al., 2000).
N-tert-Butoxycarbonylation of Amines : A. Heydari et al. (2007) explored the efficient and environmentally benign catalysis for N-tert-butoxycarbonylation of amines, highlighting the significance of N-tert-butoxycarbonyl amino acids in peptide synthesis (Heydari et al., 2007).
Preparative Synthesis from L-Aspartic Acid : T. Yoshida et al. (1996) conducted a large-scale preparation of a compound similar to the specified compound from L-aspartic acid, demonstrating its potential in large-scale synthetic applications (Yoshida et al., 1996).
Fluorescence Derivatisation of Amino Acids : V. Frade et al. (2007) investigated the coupling of a related compound to various amino acids for fluorescent derivatisation, useful in biological assays (Frade et al., 2007).
Antimicrobial Activity of Chiral Derivatives : Wei Zhang et al. (2011) synthesized chiral derivatives of a compound structurally similar to the specified compound and evaluated their antibacterial activities, indicating potential in antimicrobial research (Zhang et al., 2011).
Synthesis of Pseudopeptidic Diazepines : Paulina Lecinska et al. (2010) described the synthesis of pseudopeptidic diazepines using a process that involves the specified compound, showcasing its application in drug design (Lecinska et al., 2010).
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-15(2,3)22-14(19)16-10(7-13(17)18)9-4-5-11-12(6-9)21-8-20-11/h4-6,10H,7-8H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQWIQGAZKFCDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373552 |
Source


|
| Record name | 3-(2H-1,3-Benzodioxol-5-yl)-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid | |
CAS RN |
149520-06-9 |
Source


|
| Record name | 3-(2H-1,3-Benzodioxol-5-yl)-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

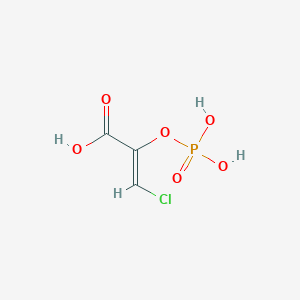

![[4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B141066.png)


![[2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate](/img/structure/B141075.png)
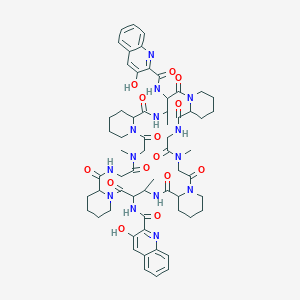
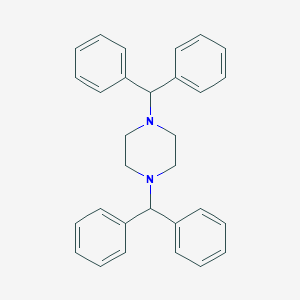
![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B141082.png)
